molecular formula C21H15FN2O2 B2523515 (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one CAS No. 478261-33-5

(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one

Cat. No.: B2523515
CAS No.: 478261-33-5
M. Wt: 346.361
InChI Key: NCPGRFYAAKSLRW-ATJXCDBQSA-N
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Description

(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxyimino moiety attached to the indole core

Scientific Research Applications

(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized indole derivatives.

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, or new synthetic methods to improve its production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the indole derivative with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the indole intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the indole core.

    Reduced Derivatives: Amines or hydroxylamines derived from the methoxyimino group.

    Substituted Derivatives: Compounds with different substituents on the fluorophenyl group.

Mechanism of Action

    Structural Similarity: Compounds such as (3Z)-3-[(4-Chlorophenyl)methoxyimino]-1-phenylindol-2-one and (3Z)-3-[(4-Bromophenyl)methoxyimino]-1-phenylindol-2-one share similar structural features but differ in the halogen substituent on the phenyl ring.

    Uniqueness: The presence of the fluorophenyl group in (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.

Comparison with Similar Compounds

  • (3Z)-3-[(4-Chlorophenyl)methoxyimino]-1-phenylindol-2-one
  • (3Z)-3-[(4-Bromophenyl)methoxyimino]-1-phenylindol-2-one
  • (3Z)-3-[(4-Methylphenyl)methoxyimino]-1-phenylindol-2-one

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPGRFYAAKSLRW-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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